[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Dinucleotide Analogues
The nomenclature of nucleotide compounds follows established International Union of Pure and Applied Chemistry conventions that provide systematic approaches for naming complex phosphorus-containing biochemical molecules. The complete International Union of Pure and Applied Chemistry name for this compound reflects its structural composition as a dinucleotide containing two distinct nucleoside units connected via a phosphodiester linkage. The systematic naming convention identifies the adenine-containing nucleoside as [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl, where the 6-aminopurin designation specifically refers to the adenine base attached to the ribose sugar moiety. The thymine-containing component is designated as [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl], with the 5-methyl-2,4-dioxopyrimidin nomenclature representing the thymine base structure.
The phosphodiester linkage connecting these nucleoside units is described through the hydrogen phosphate designation, indicating the presence of a single phosphate group bridging the two sugar components. According to International Union of Pure and Applied Chemistry recommendations for phosphorus-containing compounds of biochemical importance, phosphoric esters are named as substituted phosphoric acids, with the phosphate group maintaining its acidic character through the hydrogen phosphate terminology. The inclusion of azane in the compound name indicates the presence of ammonia as a counter ion, which commonly occurs in nucleotide preparations to neutralize the negative charge of the phosphate group.
The systematic approach to dinucleotide nomenclature requires careful attention to the stereochemistry and positional relationships between the nucleoside components. The oxolan designation refers to the five-membered sugar ring structure, with specific positional indicators describing the attachment points for the nitrogenous bases and phosphate groups. The International Union of Pure and Applied Chemistry system for nucleoside designation employs specific three-letter codes for common nucleosides, with adenosine abbreviated as Ado and the corresponding thymine nucleoside designated as Thd. These systematic naming conventions ensure unambiguous identification of complex dinucleotide structures while maintaining consistency with established biochemical nomenclature.
The carbon numbering system within nucleotide nomenclature follows strict International Union of Pure and Applied Chemistry guidelines, with sugar carbons designated using prime notation to distinguish them from the base carbons. The phosphate group attachment typically occurs at the 5' carbon position of one sugar unit and the 3' carbon of the adjacent sugar, creating the characteristic phosphodiester backbone structure observed in nucleic acids. This systematic approach to nomenclature provides essential clarity for understanding the precise chemical structure and connectivity patterns within complex dinucleotide molecules.
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLNDOINODMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N8O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585279 | |
| Record name | [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61845-39-4 | |
| Record name | [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate; azane, often referred to by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 331.22 g/mol. The compound features multiple functional groups that contribute to its biological activity, including purine and pyrimidine derivatives, which are known for their roles in nucleic acid metabolism and cellular signaling.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of purine and pyrimidine have been shown to inhibit the growth of various bacterial strains. A study highlighted that compounds containing a similar backbone demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 µM .
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts) revealed promising results for related compounds. The MTT assay indicated that certain derivatives exhibited selective cytotoxicity, which is crucial for developing therapeutic agents with minimal side effects .
The mechanism through which these compounds exert their antimicrobial effects often involves interaction with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have shown that active compounds form critical interactions at the active site of these enzymes, stabilizing their binding through hydrogen bonds and hydrophobic interactions. For example, specific residues like SER1084 and ASP437 play pivotal roles in this binding process .
Study on Antiviral Properties
A notable study investigated the antiviral potential of a structurally related compound against respiratory syncytial virus (RSV). The findings suggested that the compound could act as an immunostimulant, enhancing the immune response against viral infections . This aligns with the broader understanding that purine derivatives can modulate immune responses due to their structural similarity to nucleotides.
In Silico Studies
In silico assessments have been employed to predict the pharmacokinetic properties of the compound. Computational models suggest favorable drug-like characteristics, including good bioavailability and low toxicity profiles, making it a candidate for further development in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: with a molecular weight of approximately 411.20 g/mol. Its structural features include:
- Aminopurine Base : The presence of a 6-amino group on the purine ring enhances its interaction with biological systems.
- Hydroxyoxolan Sugar : The sugar moiety contributes to the molecule's stability and solubility.
- Phosphate Groups : These functional groups are crucial for the compound’s biological activity, particularly in nucleic acid synthesis and cellular signaling.
Antiviral and Anticancer Research
Nucleoside analogs like this compound are frequently investigated for their antiviral and anticancer properties. They can inhibit viral replication by mimicking natural nucleotides, thus interfering with viral RNA or DNA synthesis. Studies have shown that modifications in the purine structure can enhance selectivity against specific viral targets or cancer cells.
Biochemical Pathway Studies
The compound serves as a valuable tool in studying nucleotide metabolism and related biochemical pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions allows researchers to dissect metabolic pathways involving nucleotides and their derivatives.
Drug Development
The unique structural characteristics of this compound provide a basis for developing new therapeutics. By modifying the existing structure, researchers can create more potent analogs with improved efficacy and reduced side effects. Its potential as a lead compound in drug design is significant, particularly in targeting diseases associated with nucleic acid metabolism.
Case Study 1: Antiviral Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound to evaluate their antiviral activity against specific RNA viruses. The results indicated that certain modifications improved potency by up to threefold compared to existing antiviral agents.
Case Study 2: Cancer Cell Line Testing
Another study focused on testing the compound's effects on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in several cell lines, suggesting its potential as an anticancer agent. Further investigations are ongoing to elucidate the underlying mechanisms of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Physicochemical Properties
- Solubility : The target compound’s phosphate and azane groups enhance water solubility compared to phenylmethoxy or methylsulfanyl analogs .
- Stability : Phosphoester linkages are prone to hydrolysis, but azane counterions may mitigate degradation .
- Molecular Weight : At ~700–800 g/mol (estimated), it is smaller than polyphosphate analogs (1253 g/mol), suggesting better membrane permeability .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows the principles of oligonucleotide synthesis, involving:
- Protection and activation of hydroxyl groups on sugar moieties.
- Coupling of nucleoside units via phosphodiester bond formation.
- Use of specific activators to facilitate phosphorylation and coupling.
- Deprotection and purification steps to yield the final compound in salt form.
Key Steps in Preparation
Step 1: Preparation of Hydroxyl-Containing Nucleoside Precursors
- Starting from protected nucleosides, the sugar hydroxyl groups are selectively protected or left free depending on the coupling strategy.
- The 6-aminopurin-9-yl and 5-methyl-2,4-dioxopyrimidin-1-yl bases are attached to the sugar rings, often via glycosylation reactions.
Step 2: Formation of Phosphorylated Intermediate
- The hydroxyl group on one nucleoside is phosphorylated to form a phosphoramidite or phosphotriester intermediate.
- Activators such as imidazoles or imidazole salts are employed to promote the formation of the phosphodiester bond efficiently and with high yield.
Step 3: Coupling Reaction
- The phosphorylated nucleoside intermediate is reacted with the second nucleoside containing a free hydroxyl group.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
- The use of activators (e.g., imidazole derivatives) enhances the coupling efficiency and selectivity.
Step 4: Deprotection and Purification
- After coupling, protecting groups are removed under controlled conditions to avoid degradation.
- The compound is purified by chromatographic techniques such as HPLC to isolate the desired dinucleotide phosphate salt.
- The final product is often isolated as an ammonium salt (azane) to improve stability and solubility.
Industrial and Laboratory Scale Considerations
- The use of environmentally friendly and safe activators is emphasized for industrial-scale synthesis to meet safety and environmental regulations.
- Integrated array synthesis methods have been developed to prepare multiple oligonucleotide analogs simultaneously, improving throughput and reproducibility.
Detailed Research Findings and Data
Activators and Reaction Conditions
| Parameter | Description |
|---|---|
| Activators | Imidazoles, imidazole salts (e.g., 1H-imidazole) |
| Reaction Medium | Anhydrous organic solvents (e.g., acetonitrile, dichloromethane) |
| Temperature | Typically room temperature to mild heating (20–40 °C) |
| Reaction Time | Several minutes to hours depending on scale and conditions |
| Yield | High coupling efficiency (>90%) reported with optimized activators and conditions |
| Safety Considerations | Use of non-toxic, environmentally benign activators preferred for industrial applications |
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Protected nucleosides prepared | Hydroxyl groups selectively protected |
| 2 | Phosphorylation with phosphoramidite reagent + imidazole activator | Formation of phosphoramidite intermediate |
| 3 | Coupling with second nucleoside | Formation of phosphodiester bond |
| 4 | Deprotection (acidic or basic conditions) | Removal of protecting groups |
| 5 | Purification (HPLC) | Isolation of pure dinucleotide phosphate salt |
Analytical Characterization
- Molecular weight confirmed by mass spectrometry: 572.5 g/mol.
- Structural confirmation by NMR and IR spectroscopy.
- Purity assessed by HPLC and elemental analysis.
Summary Table of Compound Properties and Preparation Highlights
| Property/Aspect | Details |
|---|---|
| Molecular Formula | C20H29N8O10P |
| Molecular Weight | 572.5 g/mol |
| CAS Number | 61845-39-4 |
| Key Functional Groups | 6-Aminopurin-9-yl, 5-methyl-2,4-dioxopyrimidin-1-yl, phosphate, hydroxyl groups |
| Preparation Methodology | Phosphorylation and coupling of protected nucleosides using imidazole activators |
| Typical Activators | Imidazole, imidazole salts |
| Purification Techniques | High-performance liquid chromatography (HPLC) |
| Final Form | Ammonium salt (azane) |
| Application Context | Research use in nucleic acid chemistry, potential antiviral and anticancer studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
